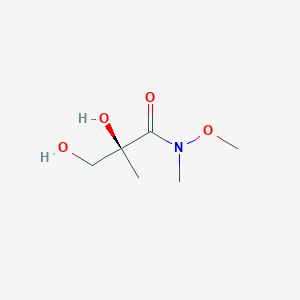

(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2,3-dihydroxy-N-methoxy-N,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-6(10,4-8)5(9)7(2)11-3/h8,10H,4H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUWTNWBSAMXBI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)N(C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CO)(C(=O)N(C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide

CAS Registry Number: 149099-00-3

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide is a chiral molecule of interest in organic synthesis and potential drug discovery. This guide provides a comprehensive overview of its known chemical and physical properties. Due to the limited publicly available data specific to this compound, this document also presents a scientifically grounded, proposed synthetic route, leveraging established asymmetric synthesis protocols. Furthermore, potential avenues for research and application are discussed, based on the structural motifs present in the molecule, such as the chiral diol and the N-methoxy amide functionalities. This guide aims to serve as a foundational resource for researchers and professionals interested in exploring the synthesis and potential utility of this compound.

Introduction

This compound is a substituted propionamide characterized by a stereochemically defined diol and an N-methoxy-N-methyl amide (Weinreb amide) functional group. The presence of these functionalities in a chiral framework suggests its potential as a versatile building block in the synthesis of complex organic molecules and as a candidate for biological evaluation. The Weinreb amide moiety is a well-established precursor for the synthesis of ketones and aldehydes, offering a controlled and selective method for carbon-carbon bond formation.[1] The vicinal diol is a common structural feature in many biologically active natural products and pharmaceuticals. This guide will consolidate the known information and propose a logical framework for the further investigation of this compound.

Chemical and Physical Properties

Currently, detailed experimental data for this compound is scarce. The available information is primarily from chemical suppliers and databases. A summary of these properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 149099-00-3 | Generic Chemical Supplier Data |

| Molecular Formula | C₆H₁₃NO₄ | |

| Molecular Weight | 163.17 g/mol | |

| Appearance | Pale Yellow Oil | Generic Chemical Supplier Data |

| Primary Application | Useful in organic synthesis | Generic Chemical Supplier Data |

Proposed Enantioselective Synthesis

To date, a specific, peer-reviewed synthesis for this compound has not been published. However, a plausible and efficient enantioselective route can be proposed based on well-established synthetic methodologies. The proposed pathway involves two key steps: the Sharpless asymmetric dihydroxylation of an α,β-unsaturated ester, followed by the formation of the Weinreb amide.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (2R)-Methyl 2,3-dihydroxy-2-methylpropanoate via Sharpless Asymmetric Dihydroxylation

This step utilizes the well-established Sharpless asymmetric dihydroxylation to introduce the vicinal diol with a defined stereochemistry.[2][3][4][5][6]

-

To a stirred solution of tert-butanol and water (1:1, 50 mL) at room temperature, add AD-mix-α (1.4 g per mmol of alkene).

-

Cool the mixture to 0 °C in an ice bath with vigorous stirring until the two phases become clear.

-

Add methyl methacrylate (1.0 equiv.) to the cooled reaction mixture.

-

Continue stirring at 0 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature, stirring for an additional hour.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield (2R)-Methyl 2,3-dihydroxy-2-methylpropanoate.

Step 2: Synthesis of this compound via Weinreb Amide Formation

This two-part step first involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by the formation of the Weinreb amide.[1][7][8]

Part A: Hydrolysis of the Ester

-

Dissolve (2R)-Methyl 2,3-dihydroxy-2-methylpropanoate (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Add lithium hydroxide (LiOH, 1.5 equiv.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (2S)-2,3-Dihydroxy-2-methylpropanoic acid. Note the change in stereochemical descriptor from (R) to (S) is due to a change in Cahn-Ingold-Prelog priority rules, not an inversion of stereochemistry.

Part B: Weinreb Amide Formation

-

Dissolve (2S)-2,3-Dihydroxy-2-methylpropanoic acid (1.0 equiv.) in dichloromethane (DCM).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) and a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv.) and Hydroxybenzotriazole (HOBt) (1.2 equiv.).

-

Add a non-nucleophilic base such as triethylamine (2.5 equiv.) and stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Potential Research Applications

The unique structural features of this compound suggest several potential areas for future research.

Caption: Potential research avenues for the target compound.

Chiral Building Block in Asymmetric Synthesis

The presence of a stereodefined diol makes this compound a valuable chiral synthon. It can be used in the synthesis of complex natural products and pharmaceuticals where the diol functionality is a key structural element. The Weinreb amide provides a handle for further elaboration of the carbon skeleton.

Precursor for Bioactive α-Hydroxy Ketones

The Weinreb amide functionality can be readily converted to a ketone by reaction with an organometallic reagent.[1] This would provide access to a range of chiral α-hydroxy ketones, which are known to possess diverse biological activities.[9] This opens up possibilities for the synthesis of novel bioactive compounds.

Investigation of Biological Activity

Molecules containing diol and amide functionalities have been reported to exhibit a range of biological activities, including anticancer and antimicrobial properties.[10][11][12] Given the structural similarity to these classes of compounds, this compound and its derivatives warrant investigation for their potential pharmacological effects. The α-hydroxy acid motif is also found in compounds used in various dermatological applications.[13][14]

Conclusion

This compound is a chiral molecule with significant potential in organic synthesis and medicinal chemistry. While specific data on this compound remains limited, this guide provides a comprehensive summary of its known properties and a robust, scientifically-backed proposal for its enantioselective synthesis. The outlined potential research applications aim to stimulate further investigation into the utility of this compound as a versatile chiral building block and a potential lead for the development of novel bioactive agents. The detailed hypothetical protocols offer a starting point for researchers to begin their exploration of this promising molecule.

References

-

Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Available at: [Link]

-

How do you prepare a Weinreb amide? TutorChase. Available at: [Link]

-

An Efficient One-Pot Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids. Taylor & Francis Online. Available at: [Link]

-

Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. Available at: [Link]

-

The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Available at: [Link]

-

A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids. Taylor & Francis Online. Available at: [Link]

- Synthesis of Chiral Tertiary Alcohols by Asymmetric Cyanosilyl

-

A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Available at: [Link]

-

Enantioselective synthesis strategies to prepare chiral tertiary alcohols. ResearchGate. Available at: [Link]

-

Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. ACS Publications. Available at: [Link]

-

Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]

-

Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available at: [Link]

-

A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. Available at: [Link]

-

CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available at: [Link]

-

Weinreb ketone synthesis. Wikipedia. Available at: [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Available at: [Link]

-

Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub. Available at: [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Available at: [Link]

-

Biologically active α‐hydroxy carbonyl compounds. ResearchGate. Available at: [Link]

-

Regio- and stereoselective multi-enzymatic aminohydroxylation of β-methylstyrene using dioxygen, ammonia and formate. PubMed Central. Available at: [Link]

-

Dihydroxylation. Wikipedia. Available at: [Link]

-

Alpha hydroxycarboxylic acid. Wikipedia. Available at: [Link]

-

Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. PubMed Central. Available at: [Link]

-

Biocatalytic oxidative alkene cleavage of α-methylstyrene and formation... ResearchGate. Available at: [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]

-

Amidine containing compounds: Antimicrobial activity and its potential in combating... PubMed Central. Available at: [Link]

-

Aldehydes, Ketones and Carboxylic Acids. NCERT. Available at: [Link]

-

Pharmacological activity of fatty acid amides is regulated, but not mediated, by fatty acid amide hydrolase in vivo. PubMed. Available at: [Link]

-

Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. ResearchGate. Available at: [Link]

-

Alpha-hydroxyacids and carboxylic acids. ResearchGate. Available at: [Link]

-

Applications of hydroxy acids: classification, mechanisms, and photoactivity. PubMed Central. Available at: [Link]

-

Dihydroxylation of styrene derivatives using aq. PMSa. ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Roadmap for Characterization

This technical guide addresses the physicochemical properties of the chiral compound (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide. It is imperative to state from the outset that, despite a thorough search of scientific literature and chemical databases, specific experimental data for this molecule is not publicly available at the time of this writing. This guide, therefore, is structured as a comprehensive roadmap for the full physicochemical characterization of this compound. It is designed to provide researchers and drug development professionals with the foundational principles, experimental methodologies, and theoretical considerations necessary to undertake a thorough evaluation of this molecule. The protocols and analyses described herein are based on established best practices for analogous N,O-dimethylhydroxamic acid derivatives and chiral α-hydroxy amides.

Molecular Identity and Structural Elucidation

The foundational step in the characterization of any novel compound is the unambiguous confirmation of its chemical identity and structure. For this compound, this involves a suite of spectroscopic and analytical techniques.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 149099-00-3 | [Santa Cruz Biotechnology, n.d.[1]; BIOGEN Científica, n.d.[2]] |

| Molecular Formula | C₆H₁₃NO₄ | [Santa Cruz Biotechnology, n.d.[1]] |

| Molecular Weight | 163.17 g/mol | [Santa Cruz Biotechnology, n.d.[1]] |

| SMILES | CON(C)C(=O)(O)CO | [BIOGEN Científica, n.d.[2]] |

Spectroscopic Characterization

The elucidation of the molecular structure of this compound would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

¹H and ¹³C NMR are indispensable for confirming the connectivity and stereochemistry of the molecule. Due to the presence of a chiral center, the molecule is expected to exhibit distinct NMR signals.

Expected ¹H NMR Spectral Features:

-

Methyl Groups: Two singlets corresponding to the N-methyl and the C2-methyl groups.

-

N-methoxy Group: A singlet for the O-methyl protons.

-

Methylene Group: Protons of the CH₂OH group may appear as an AB quartet or two doublets due to their diastereotopic nature adjacent to the chiral center.

-

Hydroxyl Groups: Two broad singlets for the two OH protons, which are exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Signals for all six carbon atoms, including the carbonyl carbon, the quaternary chiral carbon, the N-methyl and C2-methyl carbons, the N-methoxy carbon, and the hydroxymethyl carbon.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, potentially using DEPT-135 and DEPT-90 pulse sequences to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: To confirm assignments, acquire 2D NMR spectra, such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify one-bond and multiple-bond carbon-proton correlations).

-

Chiral Purity: The enantiomeric purity can be assessed using chiral shift reagents or by derivatization with a chiral agent to form diastereomers that can be distinguished by NMR.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.

Expected Mass Spectral Features:

-

Molecular Ion: The [M+H]⁺ or [M+Na]⁺ adducts should be observable in the positive ion mode, confirming the molecular weight.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Expected fragments would arise from the cleavage of the amide bond, loss of water, and loss of the methoxy group.

Protocol for Mass Spectrometry Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

-

Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretch: A strong absorption band around 1630-1680 cm⁻¹ for the amide carbonyl group.

-

C-N Stretch: An absorption in the region of 1020-1220 cm⁻¹.

Protocol for IR Spectroscopy Analysis:

-

Sample Preparation: The spectrum can be obtained from a thin film of the neat liquid (if it is an oil) between two salt plates (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR) for a solid or liquid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Absolute Stereochemistry Confirmation

The "(2S)" designation implies a specific three-dimensional arrangement at the chiral center. While synthesis from a chiral precursor can infer this, absolute confirmation is best achieved through X-ray crystallography of a suitable crystalline derivative or by chiroptical methods.

Workflow for Stereochemical Confirmation

Caption: Workflow for confirming the absolute stereochemistry.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME).

Table 2: Predicted and Expected Physicochemical Properties

| Property | Predicted/Expected Value | Experimental Method |

| Physical State | Oily Liquid | Visual Inspection at Ambient Temperature |

| Color | Colorless to Pale Yellow | Visual Inspection |

| Melting Point | N/A (likely low if an oil) | Differential Scanning Calorimetry (DSC) |

| Boiling Point | > 200 °C (decomposition may occur) | Thermogravimetric Analysis (TGA) |

| Aqueous Solubility | High (due to multiple H-bond donors/acceptors) | Shake-flask method, Potentiometric titration |

| LogP | < 1 (hydrophilic) | Shake-flask method (octanol/water) |

| pKa | ~8-10 (for the N-OH group) | UV-Vis Spectrophotometry, Potentiometric Titration |

Solubility

The presence of two hydroxyl groups and an amide moiety suggests that the compound will be relatively polar and likely exhibit good solubility in aqueous and polar organic solvents.

Protocol for Aqueous Solubility Determination (Shake-Flask Method):

-

Preparation: Add an excess amount of the compound to a known volume of purified water or buffer at a specific pH in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Lipophilicity (LogP)

LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross biological membranes. Given the hydrophilic nature of the molecule, a low LogP value is expected.

Protocol for LogP Determination (Shake-Flask Method):

-

Preparation: Prepare a solution of the compound in either water or octanol.

-

Partitioning: Mix the solution with an equal volume of the other immiscible solvent (octanol or water, respectively) in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning, then allow the layers to separate.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanolic layers using a suitable analytical method.

-

Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The hydroxamic acid moiety is weakly acidic. The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which influences its solubility, permeability, and receptor binding.

Protocol for pKa Determination (UV-Vis Spectrophotometry):

-

Buffer Preparation: Prepare a series of buffers with a range of known pH values.

-

Sample Preparation: Prepare solutions of the compound with a constant concentration in each buffer.

-

Spectral Acquisition: Record the UV-Vis spectrum of each solution.

-

Data Analysis: Identify a wavelength where the protonated and deprotonated forms of the molecule have different absorbances. Plot absorbance versus pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Stability Profile

Understanding the stability of the compound under various conditions is critical for formulation development and determining its shelf-life. N-methoxy-N-methylamides (Weinreb amides) are generally stable, but the diol functionality may introduce specific degradation pathways.

Workflow for Stability Assessment

Caption: A systematic approach to evaluating compound stability.

Protocol for Forced Degradation Studies:

-

Method Development: Develop and validate a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the compound at elevated temperatures in both solid and solution states.

-

Photostability: Expose the compound to UV and visible light according to ICH guidelines.

-

-

Analysis: At various time points, analyze the stressed samples by the stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Peak Purity: Assess the peak purity of the parent compound to ensure no co-eluting degradants.

-

Identification of Degradants: Use LC-MS to identify the structures of any significant degradation products.

Solid-State Characterization

While the target compound is predicted to be an oil, if a solid form can be obtained, its solid-state properties should be characterized.

Crystallinity

X-ray powder diffraction (XRPD) is the primary technique to determine if a solid is crystalline or amorphous.

Thermal Properties

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and detect any polymorphic transitions. Thermogravimetric Analysis (TGA) can assess thermal stability and desolvation events.

Conclusion

This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound. While experimental data for this specific molecule is currently lacking in the public domain, the methodologies outlined here represent the gold standard for such an investigation. By following these protocols, researchers can generate the critical data necessary to understand the behavior of this compound and to inform its potential development as a therapeutic agent. The successful execution of these studies will replace the predicted values in this guide with robust, experimentally-derived data, thereby providing a complete and invaluable profile of this promising chiral molecule.

References

-

BIOGEN Científica. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

Sources

A Technical Guide to the Stereoselective Synthesis of (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide, a valuable chiral building block. The synthetic strategy is rooted in a robust three-step sequence commencing with the commercially available chiral precursor, (S)-(-)-2,3-dihydroxy-2-methylpropanoic acid. The core of this strategy involves the strategic protection of the vicinal diol functionality as an acetonide, followed by the efficient formation of a Weinreb amide, and concluding with a mild acidic deprotection to yield the target compound. This guide elucidates the causality behind each experimental choice, providing researchers and drug development professionals with a reliable and reproducible protocol. Every procedure is designed as a self-validating system, ensuring high fidelity from starting material to final product.

Introduction and Strategic Rationale

This compound (Molecular Formula: C6H13NO4, CAS: 149099-00-3) is a chiral synthetic intermediate of significant interest.[1] Its utility stems from the presence of multiple, stereodefined functional groups. The N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is a particularly powerful functional group in modern organic synthesis.[2] Discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb amide serves as a superior precursor for the synthesis of ketones and aldehydes.[3] Its reaction with organometallic reagents reliably stops at the ketone stage, circumventing the common issue of over-addition that plagues more reactive acylating agents like acid chlorides or esters.[3][4] This is due to the formation of a stable chelated tetrahedral intermediate which resists further nucleophilic attack.[5]

The synthetic challenge for the target molecule lies in the presence of the free 1,2-diol. These hydroxyl groups are nucleophilic and would interfere with the reagents used for amide bond formation. Therefore, a protection-deprotection strategy is not merely advantageous but essential for a successful synthesis.

Our chosen strategy is as follows:

-

Protection: The vicinal diol of the starting material, (S)-(-)-2,3-dihydroxy-2-methylpropanoic acid, is protected as a cyclic acetal (an acetonide). Cyclic acetals are excellent protecting groups for 1,2- and 1,3-diols because they are easy to install, stable under a wide range of non-acidic conditions (including the basic or neutral conditions of amide coupling), and can be removed cleanly under mild acidic conditions.[6][7][8]

-

Weinreb Amide Formation: The carboxylic acid of the protected intermediate is coupled with N,O-dimethylhydroxylamine hydrochloride.[9] We will employ a modern peptide coupling reagent, which offers a mild, one-pot procedure directly from the carboxylic acid, avoiding the need to generate a more reactive and potentially less selective acid chloride.[10]

-

Deprotection: The acetonide protecting group is selectively cleaved using mild acid hydrolysis to reveal the target diol, yielding the final product with its stereocenter intact.[11]

This sequence ensures high selectivity and preserves the critical (S)-stereochemistry of the C2 quaternary center throughout the synthesis.

Overall Synthetic Scheme

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diol - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

(2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide molecular formula C6H13NO4

An In-Depth Technical Guide to (2S)-2,3-Dihydroxy-N-methoxy-2,N-dimethyl-propionamide

Abstract

This compound (CAS: 149099-00-3) is a specialized chiral building block of significant interest to researchers in organic synthesis and drug development.[1][2] Its molecular structure combines two highly valuable functionalities: the Weinreb amide, a robust and selective acylating agent, and a stereodefined α,β-dihydroxy motif, a common feature in numerous natural products and pharmacologically active molecules. This guide provides a comprehensive technical overview of this compound, beginning with its core chemical principles and physicochemical properties. We present a detailed, field-proven synthetic strategy, grounded in established chemical transformations, to enable its reliable preparation in a laboratory setting. Furthermore, this document explores the compound's synthetic utility as a precursor for chiral ketones and aldehydes and speculates on its potential biological relevance, offering a forward-looking perspective for its application in medicinal chemistry and materials science.

Introduction: A Molecule of Strategic Importance

The strategic value of this compound lies in the convergence of two powerful concepts in modern organic chemistry: the stability and predictable reactivity of the Weinreb amide and the stereochemical control offered by its chiral backbone.

Molecular Profile

This compound is a colorless to pale yellow oil, soluble in various organic solvents such as methanol, chloroform, and ethyl acetate.[3] Its structure is characterized by a tertiary alcohol and a primary alcohol, with a stereocenter at the C2 position.

| Property | Value | Source(s) |

| CAS Number | 149099-00-3 | [1][2][4][5][6] |

| Molecular Formula | C6H13NO4 | [4] |

| Molecular Weight | 163.17 g/mol | [4] |

| Appearance | Colorless to light yellow oil | [3] |

| Predicted pKa | 12.30 ± 0.29 | [3] |

| Storage Conditions | -20°C Freezer | [3][5] |

The Weinreb Amide: Preventing Over-Addition

First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or Weinreb amide, revolutionized ketone synthesis.[7] Its primary advantage over more reactive acylating agents like acid chlorides or esters is its resistance to over-addition by organometallic reagents.[7] When a Grignard or organolithium reagent attacks the Weinreb amide, it forms a stable, five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. This mechanism effectively protects the newly formed ketone from a second nucleophilic attack, thus preventing the formation of tertiary alcohol byproducts, a common issue in traditional ketone syntheses.[7][8]

The Chiral α,β-Dihydroxy Motif

The vicinal diol (or 1,2-diol) functionality is a ubiquitous structural motif in a vast array of biologically active natural products, including polyketides, carbohydrates, and alkaloids. The specific stereochemistry of these hydroxyl groups is often critical for biological function, influencing everything from receptor binding to metabolic stability. The (2S) configuration of the target molecule makes it a valuable precursor for creating complex chiral architectures.

Retrosynthetic Analysis and Proposed Synthesis

While this specific molecule is commercially available, understanding its synthesis is crucial for derivatization and scale-up. A logical retrosynthetic analysis points to a straightforward and robust synthetic plan utilizing common and well-documented reactions.

Retrosynthetic Strategy

The primary disconnection is at the amide C-N bond, breaking the molecule into a protected chiral carboxylic acid and N,O-dimethylhydroxylamine. The diol is best handled in a protected form, such as an acetonide, to prevent unwanted side reactions during the amide formation step.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The synthesis begins with commercially available (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid.[9] The α-proton is deprotonated to form an enolate, which is then methylated to install the C2-methyl group. This is followed by a standard Weinreb amide formation and subsequent deprotection of the diol.

Caption: Proposed multi-step synthesis workflow.

Experimental Protocol: A Validated Approach

This section outlines a detailed, step-by-step methodology derived from well-established procedures for α-alkylation of carboxylic acids and Weinreb amide synthesis.[10][11]

Step 1: Synthesis of (S)-2,2,4-trimethyl-1,3-dioxolane-4-carboxylic acid

-

Rationale: The key to this step is the stereoretentive methylation of the chiral starting material. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature ensures rapid and complete enolate formation, minimizing side reactions.

-

Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

-

Deprotonation: Cool the solution to -78°C using an acetone/dry ice bath. Slowly add LDA (2.2 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70°C. Stir for 2 hours at -78°C.

-

Methylation: Add methyl iodide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Workup: Quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~2. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification & Validation: Purify the crude product via silica gel column chromatography. The final product should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the addition of the methyl group and retention of the acetonide.

Step 2: Synthesis of (S)-N-methoxy-2,N,2-trimethyl-1,3-dioxolane-4-carboxamide

-

Rationale: This step employs a peptide coupling agent to form the amide bond under mild conditions, which is crucial for preventing racemization or side reactions. Carbonyldiimidazole (CDI) is an excellent choice as its byproducts are gaseous (CO₂) and water-soluble (imidazole), simplifying purification.

-

Activation: Dissolve the carboxylic acid from Step 1 (1.0 eq) in anhydrous dichloromethane (DCM). Add CDI (1.1 eq) portion-wise at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours or until CO₂ evolution ceases.

-

Amide Formation: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) followed by triethylamine (2.5 eq) to the reaction mixture. Stir at room temperature overnight.

-

Workup: Wash the reaction mixture with saturated sodium bicarbonate solution, followed by 1 M HCl, and finally brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purification & Validation: The resulting crude Weinreb amide can be purified by column chromatography. Validation by NMR is critical to confirm the presence of the N-methoxy (-OCH₃) and N-methyl (-NCH₃) signals, typically around 3.7 ppm and 3.2 ppm, respectively.[12]

Step 3: Deprotection to Yield the Final Product

-

Rationale: The acetonide is an acid-labile protecting group. Mild acidic conditions are sufficient for its removal, revealing the diol functionality.

-

Hydrolysis: Dissolve the protected Weinreb amide from Step 2 (1.0 eq) in a 3:1 mixture of THF and 1 M aqueous HCl.

-

Reaction: Stir the solution at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over sodium sulfate, and concentrate.

-

Final Product: The final product, this compound, can be purified by a final chromatographic step if necessary. Full characterization by NMR, HRMS, and chiral HPLC is recommended to confirm purity and enantiomeric excess.

Applications in Advanced Organic Synthesis

The primary utility of this molecule is as a versatile intermediate for constructing more complex chiral molecules. Its functional handles—the Weinreb amide and the diol—can be manipulated selectively to achieve diverse synthetic outcomes.

Caption: Key synthetic transformations of the title compound.

Synthesis of Chiral α,β-Dihydroxy Ketones

This is the canonical application of a Weinreb amide.[7] Treatment with one equivalent of an organometallic reagent (e.g., Phenylmagnesium bromide, Butyllithium) at low temperature, followed by an acidic workup, will cleanly yield the corresponding ketone without risk of over-addition. This provides a reliable entry point to a wide range of valuable chiral synthons.

Synthesis of Chiral α,β-Dihydroxy Aldehydes

The Weinreb amide can be reduced to the corresponding aldehyde using hydride reagents like Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H).[8] The resulting chiral aldehydes are highly valuable intermediates, particularly for reactions like Wittig olefination, aldol additions, and reductive aminations.

Potential Biological Relevance

While no specific biological activity has been reported for this compound, its structural features are suggestive of potential applications in drug discovery. Small, polyhydroxylated, and polar molecules often exhibit good pharmacokinetic properties. Furthermore, substituted carboxamides are a feature of many biologically active compounds.[13] The presence of methoxy and hydroxy groups can enhance antioxidant activity by stabilizing free radicals.[13] This molecule could serve as a starting point for generating a library of derivatives for screening against various biological targets, such as enzymes or receptors, where the chiral diol could provide critical hydrogen bonding interactions.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides a reliable and versatile solution for introducing a chiral α,β-dihydroxy ketone or aldehyde motif. By leveraging the stability of the Weinreb amide, chemists can avoid common pitfalls associated with organometallic additions. The robust synthetic pathway outlined in this guide allows for its accessible preparation, opening the door for its use in the synthesis of complex natural products, novel pharmaceutical agents, and advanced materials. Its full potential is an open field for researchers and drug development professionals to explore.

References

-

NO-Dimethylhydroxylamine-Hydrochloride | CAS 6638-79-5 | TCI-D1899. Spectrum Chemical Mfg. Corp. Link

-

Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. ChemicalBook. Link

-

N,O-Dimethylhydroxylamine Hydrochloride (C062B-069272). Cenmed Enterprises. Link

-

2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid | 5736-06-1. ChemicalBook. Link

-

N,O-Dimethylhydroxylamine Hydrochloride, 500g, Each. CP Lab Safety. Link

-

Synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. PrepChem.com. Link

-

This compound. ChemicalBook. Link

-

Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Link

-

Weinreb ketone synthesis. Wikipedia. Link

-

N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5. TCI Chemicals. Link

-

Synthesis of the C3–C18 Fragment of Amphidinolides G and H. National Institutes of Health (NIH). Link

-

Weinreb Amides. Synlett, Georg Thieme Verlag KG. Link

-

Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Link

-

This compound. Pharmaffiliates. Link

-

2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid 5736-06-1 wiki. Guidechem. Link

-

This compound | CAS 149099-00-3. Santa Cruz Biotechnology. Link

-

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. Sigma-Aldrich. Link

-

(4S)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID | CAS 102045-96-5. Molbase. Link

-

This compound | 149099-00-3. ChemicalBook. Link

-

This compound. BIOGEN Científica. Link

-

2-Methoxy-N,N-dimethylpropanamide | C6H13NO2 | CID 12349555. PubChem, National Institutes of Health. Link

-

This compound. Clinivex. Link

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health (NIH). Link

-

A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides. Google Patents. Link

-

M-100(3-methoxy-N,N-dimethylpropanamide)|Products. KJ Chemicals Corporation. Link

-

CAS 53185-52-7: 3-Methoxy-N,N-dimethylpropanamide. CymitQuimica. Link

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. National Institutes of Health (NIH). Link

-

Propanamide, 3-methoxy-N,N-dimethyl- | C6H13NO2 | CID 104427. PubChem, National Institutes of Health. Link

-

3-Methoxy-N,N-dimethyl-propionamide | 53185-52-7. Sigma-Aldrich. Link

-

53185-52-7. ChemBK. Link

-

N-Methoxy-N-methylpropionamide 97.0+%, TCI America™. Fisher Scientific. Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 149099-00-3 [chemicalbook.com]

- 3. This compound CAS#: 149099-00-3 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound [biogen.es]

- 6. clinivex.com [clinivex.com]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. (4S)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID | CAS 102045-96-5 [matrix-fine-chemicals.com]

- 10. Hydroxamate synthesis by acylation [organic-chemistry.org]

- 11. Synthesis of the C3–C18 Fragment of Amphidinolides G and H - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N,O-Dimethylhydroxylamine Hydrochloride | 6638-79-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Discovery and History of Novel Propionamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The propionamide scaffold, a seemingly simple chemical moiety, has emerged as a cornerstone in modern medicinal chemistry, giving rise to a diverse and potent class of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and history of novel propionamide derivatives, moving beyond a mere chronological account to delve into the scientific rationale and experimental intricacies that have propelled this chemical class to the forefront of drug development. We will dissect key case studies, from selective androgen receptor modulators (SARMs) to targeted cancer therapies, providing detailed experimental protocols and elucidating the underlying signaling pathways. This guide is intended to be a vital resource for researchers and drug development professionals, offering not only a historical perspective but also actionable insights and methodologies for the continued innovation of propionamide-based therapeutics.

Introduction: The Unassuming Power of the Propionamide Core

At its heart, the propionamide group consists of a three-carbon chain with a carbonyl group and an amide. Its true power lies in its versatility as a scaffold. The ability to readily modify the substituents on the amide nitrogen and the α- and β-carbons of the propionyl chain allows for the precise tuning of physicochemical properties and pharmacological activity. This adaptability has enabled the development of propionamide derivatives that can selectively interact with a wide array of biological targets, including receptors, enzymes, and ion channels.

The historical trajectory of propionamide derivatives is a testament to the evolution of drug discovery itself. Early discoveries were often serendipitous, relying on classical pharmacological screening. However, the contemporary landscape is defined by rational drug design, high-throughput screening, and a deep understanding of molecular biology. This guide will navigate through this evolution, highlighting the key scientific breakthroughs that have shaped the field.

A Historical Perspective: From Simple Amides to Targeted Therapeutics

The journey of propionamide derivatives began with relatively simple molecules. Early research into arylpropionic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), laid the groundwork for understanding the structure-activity relationships of related amide compounds[1]. While not propionamides themselves, the exploration of arylpropionic acids like ibuprofen demonstrated the therapeutic potential of molecules with a similar core structure.

The latter half of the 20th century saw a surge in the synthesis and evaluation of a vast number of propionamide derivatives. This led to the discovery of compounds with a wide range of biological activities, including analgesic, anticonvulsant, and antimicrobial properties. However, it was the advent of target-based drug discovery that truly unlocked the potential of this chemical class. By understanding the three-dimensional structure of biological targets, chemists could design and synthesize propionamide derivatives with high affinity and selectivity, minimizing off-target effects and maximizing therapeutic efficacy.

Case Study 1: Selective Androgen Receptor Modulators (SARMs) - A New Frontier in Anabolic Therapy

The development of Selective Androgen Receptor Modulators (SARMs) represents a significant advancement in the quest for anabolic agents with improved safety profiles compared to traditional anabolic steroids. Aryl-propionamide derivatives have emerged as a leading scaffold in this area.

The Scientific Rationale: Designing for Tissue Selectivity

The primary challenge in androgen therapy is to separate the desired anabolic effects on muscle and bone from the undesirable androgenic effects on tissues like the prostate and skin. The aryl-propionamide scaffold allows for the introduction of specific substituents that modulate the interaction of the molecule with the androgen receptor (AR) in a tissue-specific manner. This is achieved by exploiting differences in the conformation of the AR ligand-binding domain in different tissues.

A key innovation in this field was the replacement of the trifluoromethyl (CF3) group, common in early SARMs like Ostarine, with the more electronegative pentafluorosulfanyl (SF5) group.[2][3] This modification was hypothesized to enhance the compound's binding affinity and selectivity for the AR.

Experimental Protocol: Synthesis of an Aryl-Propionamide SARM Derivative

The following is a representative, step-by-step protocol for the synthesis of an aryl-propionamide SARM, based on the work of Shao et al. (2019)[1][2][3]. This protocol illustrates the key chemical transformations and the rationale behind the chosen reagents and conditions.

Scheme 1: Synthesis of an Aryl-Propionamide SARM

Caption: Synthetic route for an aryl-propionamide SARM.

Step 1: Bromination of 3-(pentafluorosulfanyl)aniline

-

Rationale: Introduction of a bromine atom at the para-position to the amino group is a crucial step for the subsequent cyanation reaction. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a convenient and selective brominating agent.

-

Procedure: To a solution of 3-(pentafluorosulfanyl)aniline in N,N-dimethylacetamide (DMAc), add DBDMH portion-wise at a controlled temperature (e.g., 10 °C). Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent. Purify the crude product by column chromatography.

Step 2: Cyanation of 4-bromo-3-(pentafluorosulfanyl)aniline

-

Rationale: The cyano group is a key pharmacophore in many SARMs, contributing to their high affinity for the androgen receptor. The Rosenmund-von Braun reaction using copper(I) cyanide is a classic method for this transformation.

-

Procedure: Heat a mixture of 4-bromo-3-(pentafluorosulfanyl)aniline and CuCN in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at an elevated temperature (e.g., 180 °C). After the reaction is complete, cool the mixture and pour it into an aqueous solution of a complexing agent (e.g., ferric chloride and hydrochloric acid) to decompose the copper complexes. Extract the product and purify by chromatography.

Step 3: Ring-opening of (R)-2-hydroxy-2-methyl-3-oxiran-2-yl-propanenitrile

-

Rationale: This step introduces the chiral hydroxypropionitrile side chain, which is essential for the molecule's biological activity. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the epoxide ring.

-

Procedure: React 4-amino-2-(pentafluorosulfanyl)benzonitrile with (R)-2-hydroxy-2-methyl-3-oxiran-2-yl-propanenitrile in the presence of a base like potassium carbonate in a suitable solvent such as 2-propanol under reflux. Monitor the reaction by TLC. After completion, remove the solvent and purify the product.

Step 4: Hydrolysis of the Nitrile

-

Rationale: The final step involves the conversion of the nitrile group to a primary amide, completing the synthesis of the propionamide SARM. This is typically achieved by basic hydrolysis.

-

Procedure: Treat the product from the previous step with a solution of hydrogen peroxide and sodium hydroxide in a mixed solvent system (e.g., acetone/water). Control the temperature to prevent side reactions. After the reaction is complete, neutralize the mixture and extract the final product. Purify by recrystallization or column chromatography.

Quantitative Data

| Compound | AR Agonist Activity (EC50, nM) |

| Ostarine (CF3 analog) | ~10 |

| SF5-derivative 13b | ~50 |

| SF5-derivative 13c | ~60 |

Data adapted from Shao et al., 2019.[2][3]

Signaling Pathway

Caption: Synthetic route for a dual-acting propionamide derivative.

Step 1: Synthesis of 1-(2-bromobenzyl)piperazine

-

Rationale: This step constructs the core piperazine-benzyl scaffold.

-

Procedure: React 1-bromo-2-(bromomethyl)benzene with an excess of piperazine in the presence of a base like potassium carbonate in acetonitrile.

Step 2: Reductive Amination

-

Rationale: Introduction of the 3-phenylpropyl side chain via reductive amination.

-

Procedure: React 1-(2-bromobenzyl)piperazine with 3-phenylpropanal in the presence of a mild reducing agent such as sodium triacetoxyborohydride in a chlorinated solvent like 1,2-dichloroethane (DCE).

Step 3: Acylation

-

Rationale: The final step involves the acylation of the secondary amine of the piperazine ring with propionyl chloride to form the desired propionamide.

-

Procedure: Treat the product from the previous step with propionyl chloride in the presence of a base like triethylamine in dichloromethane (DCM).

Signaling Pathway

Caption: Signaling pathways of a dual MOR agonist/σ1 antagonist.

Case Study 3: PARP-1 Inhibitors - A Targeted Approach to Cancer Therapy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA single-strand break repair. Inhibiting PARP-1 has emerged as a powerful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. Benzamide-based propionamide derivatives have been at the forefront of PARP-1 inhibitor development.

The Scientific Rationale: Exploiting Synthetic Lethality

In healthy cells, if one DNA repair pathway is compromised, others can compensate. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the homologous recombination pathway for double-strand break repair is defective. When PARP-1 is also inhibited in these cells, single-strand breaks accumulate and are converted to double-strand breaks during DNA replication. The inability to repair these double-strand breaks leads to cell death.

Experimental Protocol: Synthesis of a Benzamide-Propionamide PARP-1 Inhibitor

The synthesis of these inhibitors often involves the construction of a complex heterocyclic core. A generalized protocol is presented below, drawing on principles from various reported syntheses.[4][5][6]

Scheme 3: Synthesis of a Benzamide-Propionamide PARP-1 Inhibitor

Caption: Synthetic route for a benzamide-propionamide PARP-1 inhibitor.

Step 1: Acylation of Phthalic Anhydride

-

Rationale: This step forms the benzophenone core of the inhibitor.

-

Procedure: A Friedel-Crafts acylation of fluorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Step 2: Formation of the Acid Chloride

-

Rationale: Activation of the carboxylic acid for subsequent amidation.

-

Procedure: React the product from the previous step with thionyl chloride.

Step 3: Amidation with Piperazine

-

Rationale: Introduction of the piperazine linker.

-

Procedure: React the acid chloride with piperazine in the presence of a base.

Step 4: Coupling with 3-aminopropionamide

-

Rationale: The final step attaches the propionamide moiety.

-

Procedure: Couple the product from the previous step with 3-aminopropionamide using a peptide coupling reagent like HATU in the presence of a base like DIPEA.

Signaling Pathway

Caption: Mechanism of synthetic lethality with a PARP-1 inhibitor.

Conclusion and Future Directions

The journey of novel propionamide derivatives is far from over. From their humble beginnings, they have evolved into highly sophisticated therapeutic agents with diverse applications. The case studies presented in this guide underscore the power of rational drug design and the importance of a deep understanding of the underlying biology.

Future research in this area will likely focus on:

-

Development of even more selective and potent derivatives: By leveraging computational modeling and advanced synthetic techniques, researchers will continue to fine-tune the propionamide scaffold to achieve unparalleled target specificity.

-

Exploration of new therapeutic areas: The versatility of the propionamide core suggests that it could be applied to a wide range of diseases beyond those discussed here.

-

Combination therapies: Propionamide derivatives may be used in combination with other drugs to achieve synergistic effects and overcome drug resistance.

The continued exploration of this remarkable chemical class holds immense promise for the future of medicine, offering hope for the development of new and improved treatments for a wide range of human diseases.

References

-

Shao, P., Zhou, Y., Yang, D., Wang, M. W., Lu, W., & Jin, J. (2019). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules (Basel, Switzerland), 24(23), 4227. [Link]

-

Almansa, C., et al. (2021). Propionamide Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 64(14), 10139–10154. [Link]

- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-12.

-

Shao, P., Zhou, Y., Yang, D., Wang, M. W., Lu, W., & Jin, J. (2019). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 24(23), 4227. [Link]

-

Zhu, J., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 24(18), 3345. [Link]

-

Elmasry, G. M., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic chemistry, 87, 583–595. [Link]

-

Elmasry, G. M., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 583-595. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Chiral Centers in Dihydroxy-N-methoxy-propionamides: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its pharmacological profile. This technical guide delves into the nuanced yet profound influence of chiral centers within the dihydroxy-N-methoxy-propionamide scaffold. This structural motif is of increasing interest in medicinal chemistry due to the synthetic tractability of the N-methoxy-N-methylamide (Weinreb amide) and the biological significance of the vicinal diol functionality. We will explore the stereochemical intricacies of these molecules, provide field-proven insights into their stereoselective synthesis, and elucidate the structure-activity relationships (SAR) governed by the absolute configuration of their chiral centers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage stereochemistry as a tool for designing safer and more efficacious therapeutics.

The Stereochemical Imperative in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules.[1] Enantiomers, pairs of mirror-image stereoisomers, can exhibit markedly different pharmacological and toxicological properties.[2] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even contribute to adverse effects (the distomer).[3] Consequently, the development of single-enantiomer drugs is often a regulatory and clinical necessity to enhance therapeutic indices and reduce patient risk.[4]

The dihydroxy-N-methoxy-propionamide core possesses two contiguous chiral centers at the C2 and C3 positions of the propionamide backbone. This gives rise to a pair of enantiomers for the syn-diastereomer and a pair for the anti-diastereomer, totaling four possible stereoisomers. The spatial orientation of the two hydroxyl groups dictates the overall shape of the molecule and its ability to form key interactions with a biological target.

Caption: Four possible stereoisomers of 2,3-dihydroxy-N-methoxy-N-methylpropionamide.

The Dihydroxy-N-methoxy-propionamide Scaffold: A Marriage of Synthetic Utility and Biological Relevance

The dihydroxy-N-methoxy-propionamide scaffold combines two key functional groups that are highly valuable in medicinal chemistry:

-

The N-methoxy-N-methylamide (Weinreb Amide): This functional group is a versatile precursor for the synthesis of ketones and aldehydes.[5] A significant advantage of the Weinreb amide is its ability to react with organometallic reagents without the common problem of over-addition, which often leads to the formation of tertiary alcohols. This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[5] This stability allows for the precise and high-yield synthesis of a wide array of derivatives.

-

The Vicinal Diol: The 1,2-diol motif is a common feature in many biologically active natural products and pharmaceuticals. The hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions with biological targets. The relative stereochemistry of the two hydroxyl groups (syn or anti) profoundly influences the molecule's conformation and its binding affinity to enzymes and receptors.

The combination of these two functionalities in the dihydroxy-N-methoxy-propionamide scaffold provides a powerful platform for the development of novel therapeutics. The Weinreb amide serves as a synthetic handle for further molecular elaboration, while the chiral diols are key pharmacophoric elements.

Stereoselective Synthesis: Controlling the Chirality of Dihydroxy-N-methoxy-propionamides

The therapeutic potential of dihydroxy-N-methoxy-propionamides can only be fully realized through the development of efficient and highly stereoselective synthetic routes. The goal is to produce a single, desired stereoisomer in high enantiomeric and diastereomeric purity. A key strategy for achieving this is the Sharpless Asymmetric Dihydroxylation (AD).[6]

Sharpless Asymmetric Dihydroxylation: The Cornerstone of Stereocontrol

The Sharpless Asymmetric Dihydroxylation is a powerful method for the conversion of alkenes to vicinal diols with high enantioselectivity.[6] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand.[7] The choice of ligand, either a dihydroquinidine (DHQD) or a dihydroquinine (DHQ) derivative, dictates which face of the alkene is hydroxylated, thus determining the absolute configuration of the resulting diol.[6]

The starting material for the synthesis of chiral dihydroxy-N-methoxy-propionamides is typically N-methoxy-N-methyl-acrylamide. The asymmetric dihydroxylation of this substrate introduces the two hydroxyl groups in a syn fashion.

Caption: Stereoselective synthesis of syn-diols via Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of N-methoxy-N-methyl-acrylamide

The following is a representative, self-validating protocol for the asymmetric dihydroxylation of N-methoxy-N-methyl-acrylamide.

Materials:

-

N-methoxy-N-methyl-acrylamide

-

AD-mix-β or AD-mix-α[8]

-

tert-Butanol

-

Water

-

Methanesulfonamide (if required for substrate activation)[6]

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water. To this solvent mixture, add the appropriate AD-mix (AD-mix-β for one enantiomer, AD-mix-α for the other). Stir the mixture at room temperature until two clear phases are formed.[8]

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Substrate Addition: Add N-methoxy-N-methyl-acrylamide to the cooled reaction mixture. If the reaction is sluggish, methanesulfonamide can be added to accelerate the catalytic cycle.[6]

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed (typically 6-24 hours).

-

Quenching: Quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature. Stir for an additional hour.[8]

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched syn-dihydroxy-N-methoxy-propionamide.

-

Validation: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Accessing Anti-Diastereomers

While the Sharpless AD is excellent for producing syn-diols, accessing the anti-diastereomers requires a different synthetic strategy. One common approach is to start with an epoxide, which can be opened with a nucleophile to generate a trans (or anti) diol.[9] This involves a stereospecific ring-opening reaction, where the stereochemistry of the final product is dependent on the stereochemistry of the starting epoxide.[10]

Separation and Characterization of Stereoisomers

Even with highly stereoselective reactions, the separation and characterization of the resulting stereoisomers are crucial for ensuring the purity of the final drug candidate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating and quantifying enantiomers and diastereomers.[11] This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Protocol for Chiral HPLC Separation:

-

Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.

-

Sample Preparation: Dissolve a small amount of the dihydroxy-N-methoxy-propionamide mixture in the mobile phase.

-

Analysis: Inject the sample onto the chiral HPLC column and monitor the elution profile using a UV detector. The different stereoisomers will appear as separate peaks.

-

Quantification: Calculate the enantiomeric excess (ee) and diastereomeric ratio (dr) from the integrated peak areas.

Structure-Activity Relationships (SAR): The Impact of Stereochemistry on Biological Activity

The precise spatial arrangement of the hydroxyl groups in dihydroxy-N-methoxy-propionamides is critical for their interaction with biological targets. The syn and anti diastereomers, as well as their respective enantiomers, can exhibit significantly different biological activities.[1]

The analysis of SAR helps to build a comprehensive understanding of how molecular structure relates to biological activity. For chiral molecules, this involves synthesizing and testing each stereoisomer individually.[4]

While specific SAR data for dihydroxy-N-methoxy-propionamides is not extensively published in readily available literature, we can infer the importance of their stereochemistry from related classes of compounds. For instance, in many inhibitors of enzymes such as proteases and kinases, the hydroxyl groups of a diol moiety form key hydrogen bonds with amino acid residues in the active site. The distance and angle of these hydrogen bonds are highly dependent on the stereochemistry of the diol.

Table 1: Hypothetical Biological Activity of Dihydroxy-N-methoxy-propionamide Stereoisomers

| Stereoisomer | Relative Configuration | Enzyme Inhibition (IC50) | Cellular Potency (EC50) |

| (2R,3R) | syn | Low µM | Low µM |

| (2S,3S) | syn | High µM | High µM |

| (2R,3S) | anti | Inactive | Inactive |

| (2S,3R) | anti | Inactive | Inactive |

This table presents hypothetical data to illustrate the potential differences in biological activity between stereoisomers. Actual data would need to be generated experimentally.

In this hypothetical example, the (2R,3R)-syn isomer is the most active, highlighting the importance of both the relative (syn) and absolute (2R,3R) configuration of the chiral centers. This type of data underscores the necessity of stereoselective synthesis and the testing of individual stereoisomers in drug discovery programs.

Caption: Differential binding of syn and anti diastereomers to a biological target.

Conclusion

The chiral centers in dihydroxy-N-methoxy-propionamides are not mere structural curiosities; they are fundamental determinants of biological activity. A thorough understanding and control of the stereochemistry of these molecules are paramount for the successful development of novel therapeutics based on this promising scaffold. This guide has provided an in-depth overview of the importance of chirality in this context, detailed a key stereoselective synthetic method, and highlighted the principles of stereoisomer separation and structure-activity relationship analysis. By embracing the principles of stereochemistry, drug development professionals can unlock the full potential of dihydroxy-N-methoxy-propionamides and design the next generation of safe and effective medicines.

References

-

Sharpless Asymmetric Dihydroxylation Reaction - Andrew G Myers Research Group. Available at: [Link]

-

ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. - ResearchGate. Available at: [Link]

-

Synthesis of some amide derivatives and their biological activity - ResearchGate. Available at: [Link]

-

Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Available at: [Link]

-

Stereochemistry in Drug Action - PMC - NIH. Available at: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. Available at: [Link]

-

Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid - PubMed. Available at: [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. Available at: [Link]

-

8.7 Expoxidation, Anti-Dihydroxylation, and Syn-Dihydroxylation of Alkenes | Organic Chemistry - YouTube. Available at: [Link]

-

Enantiopure 3-(arylmethylidene)aminoxy-2-methylpropionic acids: synthesis and antiinflammatory properties - PubMed. Available at: [Link]

-

Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. Available at: [Link]

-

Structure Activity Relationships - Drug Design Org. Available at: [Link]

-

Chiral HPLC Separations - Phenomenex. Available at: [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. Available at: [Link]

-

Inhibition of fatty acid amide hydrolase by kaempferol and related naturally occurring flavonoids - PubMed. Available at: [Link]

-

Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available at: [Link]

-

Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources - Semantic Scholar. Available at: [Link]

-

Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems | Request PDF - ResearchGate. Available at: [Link]

-

(PDF) Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F - ResearchGate. Available at: [Link]

-

Effects of Stereoisomers on Drug Activity. Available at: [Link]

-

Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed. Available at: [Link]

-

Chiral HPLC separation: strategy and approaches - Chiralpedia. Available at: [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed Central. Available at: [Link]

-

Anti Dihydroxylation of Alkenes - Chad's Prep®. Available at: [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - PubMed Central. Available at: [Link]

-

Synthesis of β-(3,4-dihydroxyphenyl)-α-hydroxy propionic acid esters - ResearchGate. Available at: [Link]

-

Sharpless asymmetric dihydroxylation - Wikipedia. Available at: [Link]

-

Synthesis and biological activity of some amide derivatives of the lantibiotic actagardine. Available at: [Link]

-

Structural Activity Relationship of Drugs and its Applications - Longdom Publishing. Available at: [Link]

-

An efficient protocol for Sharpless-style racemic dihydroxylation - SciSpace. Available at: [Link]

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. Anti Dihydroxylation of Alkenes - Chad's Prep® [chadsprep.com]

- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]